molecular formula C11H15ClN2O B1436253 [3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride CAS No. 1803585-57-0

[3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride

Cat. No. B1436253
M. Wt: 226.7 g/mol
InChI Key: KTHSTRDJPKRITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is commonly referred to as MEM, and it is synthesized using a specific method that involves several steps. MEM has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, neuropharmacology, and drug discovery.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Research

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 is researched as a high-affinity, orally active, human neurokinin-1 (h-NK1) receptor antagonist. Its potential efficacy in pre-clinical tests related to clinical efficacy in emesis and depression is notable (Harrison et al., 2001).

Synthesis and Characterization

1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compound was synthesized via polyphosphoric acid condensation route, offering a high yield. The compound was characterized using techniques like FT-IR, DSC, NMR, and Mass spectrometry, highlighting its potential for further applications (Shimoga et al., 2018).

Corrosion Inhibition

Oxazole derivatives, including variants of 4,5-dihydro-1,2-oxazole, were studied for their corrosion inhibition properties on mild steel in hydrochloric acid. These compounds significantly reduced corrosion rates, displaying inhibition efficiencies increasing with concentration. This indicates their potential as corrosion inhibitors through adsorption on metal surfaces (Rahmani et al., 2018).

Antibacterial Activity

Research on novel heterocyclic compounds containing 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment showed good antibacterial activity against various bacteria like Pseudomonas aeruginosa and Escherichia coli. This study points towards their potential use in developing new antibacterial agents (Mehta, 2016).

Anticancer and Antimicrobial Agents

A study synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated them for their anticancer activity against a 60 cancer cell line panel and antimicrobial activities. The results revealed significant potency in both anticancer and antimicrobial domains, suggesting their utility in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

properties

IUPAC Name

[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11;/h2-5,10H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHSTRDJPKRITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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